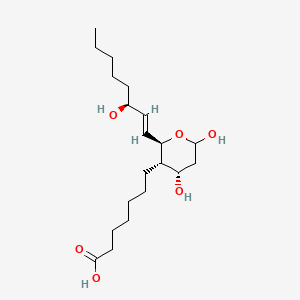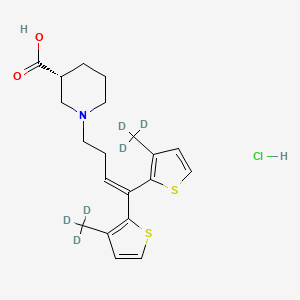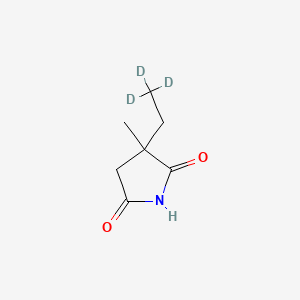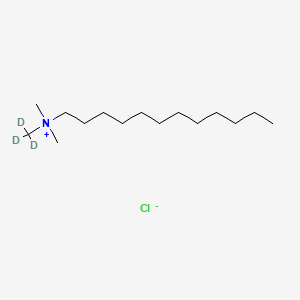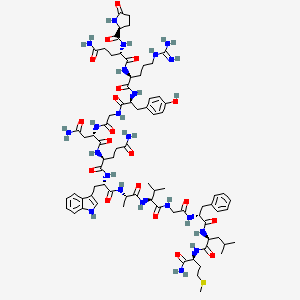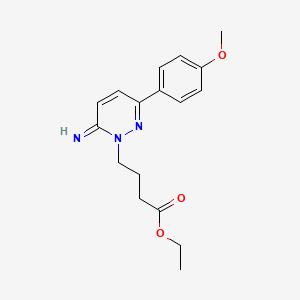
Gabazine Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gabazine Ethyl Ester is a derivative of Gabazine, which is a drug that acts as an antagonist at GABA A receptors . It is used in scientific research and has no role in medicine, as it would be expected to produce convulsions if used in humans . Gabazine binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .
Chemical Reactions Analysis
Esters, including Gabazine Ethyl Ester, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .
Applications De Recherche Scientifique
Understanding GABAergic Dysfunction in Mood Disorders
The role of GABAergic dysfunction in mood disorders has been extensively studied. GABA (γ-Aminobutyric acid) is an inhibitory neurotransmitter widely distributed across the brain, playing a critical role in regulating neuronal excitability. Research suggests that GABA levels may be decreased in animal models of depression, and clinical studies have reported low plasma and cerebrospinal fluid (CSF) GABA levels in patients with mood disorders. Additionally, treatments that increase brain GABAergic activity, including antidepressants, mood stabilizers, and electroconvulsive therapy, have shown effectiveness in managing unipolar and bipolar disorders. This highlights the significance of the GABAergic system in mood regulation and its potential as a target for therapeutic intervention (Brambilla et al., 2003).
Gabapentin and Neuropathic Pain
Gabapentin, a structural analogue of GABA that penetrates the central nervous system (CNS), demonstrates activity distinct from GABA-related effects. Its pharmacological properties and clinical potential in epilepsy and neuropathic pain have been reviewed. Gabapentin is not protein-bound, is not metabolized, and does not induce liver enzymes, reducing the likelihood of drug interactions. It has shown efficacy as add-on therapy in patients with partial epilepsy resistant to conventional treatment and possesses antihyperalgesic and antiallodynic properties, making it a first-line treatment for neuropathic pain. Its mechanisms of action involve increased GABA synthesis, non-NMDA receptor antagonism, and binding to the α2δ subunit of voltage-dependent calcium channels, which inhibits excitatory neurotransmitter release (Goa & Sorkin, 1993; Bennett & Simpson, 2004).
Propriétés
IUPAC Name |
ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMLRVUEGGDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675621 |
Source


|
| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gabazine Ethyl Ester | |
CAS RN |
763886-63-1 |
Source


|
| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)
